Hyodeoxycholic Acid Sodium Salt

Description

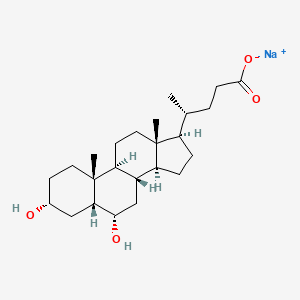

Structure

3D Structure of Parent

Properties

CAS No. |

10421-49-5 |

|---|---|

Molecular Formula |

C24H39NaO4 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

sodium;(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1 |

InChI Key |

DUYSCILLIVEITB-IHUGHQDSSA-M |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

83-49-8 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

10421-49-5 (hydrochloride salt) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,6-dihydroxy-5alpha-cholanoic acid hyodeoxycholic acid hyodeoxycholic acid, (3alpha,5beta,6beta)-isomer hyodeoxycholic acid, (3alpha,6beta)-isomer hyodeoxycholic acid, sodium salt hyodesoxycholic acid murideoxycholic acid NaHDC compound sodium hyodeoxycholate |

Origin of Product |

United States |

Foundational & Exploratory

Hyodeoxycholic acid sodium salt CAS 10421-49-5 properties

An In-depth Technical Guide to Hyodeoxycholic Acid Sodium Salt (CAS 10421-49-5) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Bile Acid

Hyodeoxycholic acid (HDCA), and its commonly used sodium salt (CAS 10421-49-5), is a secondary bile acid produced by the metabolic action of intestinal microbiota.[1] Historically known as a major constituent of hog bile and a precursor for steroid synthesis, its role was initially perceived as being confined to the emulsification and absorption of dietary fats.[1][2] However, contemporary research has unveiled HDCA as a pleiotropic signaling molecule with significant influence over host metabolism, inflammation, and cellular proliferation. It is no longer viewed merely as a digestive surfactant but as a key modulator of the gut-liver axis and a promising therapeutic agent for a spectrum of complex diseases.[2][3][4]

This guide provides a comprehensive technical overview of Hyodeoxycholic acid sodium salt, synthesizing current knowledge on its physicochemical properties, molecular mechanisms, and practical applications in a research setting. It is designed to equip researchers and drug development professionals with the foundational knowledge and procedural insights required to effectively investigate and harness the therapeutic potential of this multifaceted compound.

Part 1: Core Physicochemical and Handling Properties

A thorough understanding of the fundamental properties of Hyodeoxycholic acid sodium salt is critical for experimental design, ensuring reproducibility and accuracy.

Chemical Identity and Properties

Hyodeoxycholic acid (HDCA) is a dihydroxy bile acid, structurally distinguished by hydroxyl groups at the 3α and 6α positions.[1] This 6α-hydroxylation confers a greater hydrophilicity compared to deoxycholic acid (DCA), a key factor influencing its biological activity.[1] The sodium salt is the typically supplied form for research due to its improved solubility in aqueous media over the free acid.

| Property | Value | Source(s) |

| CAS Number | 10421-49-5 | [5] |

| Molecular Formula | C₂₄H₃₉NaO₄ | [5][6] |

| Molecular Weight | 414.55 g/mol | [5] |

| Appearance | White to off-white powder/solid | [6] |

| Purity | Typically ≥98% | [6] |

| Melting Point (Acid form) | 200-201 °C | [1] |

Solubility and Solution Preparation

Accurate and consistent solution preparation is the bedrock of reliable experimental outcomes. The solubility of HDCA sodium salt is highly dependent on the solvent system.

| Solvent | Solubility Data | Source(s) |

| DMSO | Soluble (e.g., 20 mg/mL, 66 mg/mL) | [7][8] |

| Ethanol | Soluble (e.g., 20 mg/mL, 66 mg/mL) | [7][8] |

| Water | Insoluble (for the free acid) | [8][9] |

| DMF | 30 mg/mL | [7] |

| PBS (pH 7.2) | Poorly soluble when mixed with organic solvents (e.g., 0.5 mg/mL in 1:1 DMF:PBS) | [7] |

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a standard stock solution for in vitro cell culture experiments.

Rationale: DMSO is the preferred solvent for creating high-concentration stock solutions of HDCA due to its excellent solvating power for amphipathic molecules. This allows for minimal solvent volume to be added to cell culture media, reducing the risk of solvent-induced cytotoxicity.

Methodology:

-

Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.

-

Weighing: Accurately weigh the desired amount of Hyodeoxycholic acid sodium salt (MW: 414.55 g/mol ). For 1 mL of a 10 mM stock, weigh 4.146 mg.

-

Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile, anhydrous DMSO. For 4.146 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months to years) or at -80°C for extended stability.[10][11] For short-term use (days to weeks), storage at 4°C is acceptable, though -20°C is recommended to maintain integrity.[11]

Safety and Handling

While comprehensive toxicological data is limited, standard laboratory precautions should be observed.

-

Irritation: The compound may cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder. Avoid dust generation.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Part 2: Molecular Mechanisms and Biological Functions

HDCA's biological effects are mediated through a complex interplay with host nuclear receptors and the gut microbiome.

Receptor-Mediated Signaling

HDCA is a key signaling molecule that interacts with bile acid-activated receptors, most notably the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[3][13]

-

TGR5 Agonism: HDCA is a known agonist of TGR5, with a reported EC₅₀ of 31.6 µM in CHO cells.[10] Activation of TGR5, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in improving glucose homeostasis.[13][14] TGR5 activation can also enhance intestinal barrier integrity.[15]

-

FXR Modulation: The interaction of HDCA with FXR is more complex. Some studies suggest it acts as an FXR inhibitor or a weak antagonist, which can be beneficial in conditions like cholestasis by promoting bile acid synthesis.[13][16] Conversely, other research indicates that some of HDCA's therapeutic effects, such as inhibiting colorectal cancer proliferation, are mediated through the activation of FXR.[17][18] This context-dependent activity is a critical area of ongoing research and suggests that HDCA's effect on FXR may be tissue-specific or dependent on the local metabolic environment.

Caption: Figure 2: Workflow for an In Vitro Cell Proliferation Assay.

Protocol 2: Step-by-Step Methodology for Proliferation Assay

-

Cell Seeding: Trypsinize and count CRC cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Preparation of Working Solutions: From your 10 mM DMSO stock, prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 10, 25, 50, 100, 200 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest HDCA dose.

-

Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared working solutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Viability Assessment (CCK-8): Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until a visible color change occurs.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Absorbance of control well) x 100]. Plot the results to determine the IC₅₀ value.

Considerations for In Vivo Studies

Animal studies have been crucial in elucidating the systemic effects of HDCA.

-

Administration: Oral gavage is the most common route of administration, reflecting its natural physiological path. [3][17]* Dosage: Effective doses in mouse models of colorectal cancer have been reported at 75 mg/kg and 150 mg/kg, administered on alternate days. [17]In studies on metabolic syndrome, supplementation in the diet (e.g., 0.5%) has also been used. [19]* Vehicle: The vehicle for oral gavage should be carefully selected. A suspension in a solution like 0.5% carboxymethylcellulose (CMC) is a common choice for poorly water-soluble compounds.

-

Monitoring: In addition to the primary endpoints (e.g., tumor volume, metabolic parameters), it is crucial to monitor for potential toxicity by tracking animal body weight and collecting serum for liver and kidney function markers at the study's conclusion. [10][17]

Conclusion

Hyodeoxycholic acid sodium salt has transitioned from a simple biochemical to a compound of significant pharmacological interest. Its ability to modulate key metabolic receptors like FXR and TGR5, coupled with its profound impact on the gut microbiome, positions it as a compelling candidate for therapeutic development in metabolic disease, gastrointestinal disorders, and oncology. A rigorous and well-informed experimental approach, grounded in its fundamental physicochemical and biological properties, is essential for unlocking its full potential.

References

- Patsnap Synapse. (2024, June 14).

- Patsnap Synapse. (2024, July 17). What is the mechanism of Hyodeoxycholic acid?

-

Wikipedia. (n.d.). Hyodeoxycholic acid. [Link]

-

Chong, J., et al. (2025, June 20). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. Frontiers in Microbiology. [Link]

-

Li, Y., et al. (2025, May 1). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. Drug Design, Development and Therapy. [Link]

-

ResearchGate. (2025, August 4). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. [Link]

-

Kuang, H., et al. (2025, December 17). Hyodeoxycholic Acid Suppresses High-Fat-Diet–Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation. International Journal of Molecular Sciences. [Link]

-

Chen, Y., et al. (n.d.). Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis. EMBO Molecular Medicine. [Link]

-

Taylor & Francis Online. (2025, May 2). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. [Link]

-

Taylor & Francis Online. (2025, May 2). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. [Link]

-

Frontiers. (2025, June 19). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. [Link]

-

Chen, J., et al. (2025, January 6). Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. Frontiers in Pharmacology. [Link]

-

HKBU. (2023, November 2). HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease. [Link]

-

Taylor & Francis Online. (2025, May 2). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. [Link]

-

Agilent. (n.d.). Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. [Link]

-

Frontiers. (2025, January 6). Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. [Link]

-

Asia Research News. (2023, November 9). HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease. [Link]

-

AdooQ Bioscience. (n.d.). Hyodeoxycholic acid. [Link]

Sources

- 1. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Hyodeoxycholic acid? [synapse.patsnap.com]

- 3. What is Hyodeoxycholic acid used for? [synapse.patsnap.com]

- 4. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]

- 5. Hyodeoxycholic acid sodium salt | CAS 10421-49-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

- 8. adooq.com [adooq.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. fishersci.com [fishersci.com]

- 13. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis [frontiersin.org]

- 19. Hyodeoxycholic Acid Suppresses High-Fat-Diet–Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of Hyodeoxycholic Acid: A Technical Guide for Researchers

Executive Summary

Hyodeoxycholic acid (HDCA), a secondary bile acid, is a critical molecule in various fields of biomedical research, from metabolic studies to drug delivery. A fundamental yet often overlooked property that dictates its utility is its solubility. This technical guide provides an in-depth exploration of the solubility characteristics of hyodeoxycholic acid and its corresponding sodium salt (Na-HDCA). We will dissect the physicochemical principles that govern their profound solubility differences, offer a comparative analysis of their behavior in various solvents, and provide detailed, field-proven protocols for the experimental determination of their solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively handle and utilize these compounds in their experimental workflows.

Introduction: The Tale of Two Forms

Hyodeoxycholic acid is a C24 steroid and a dihydroxy bile acid, distinguished by the presence of hydroxyl groups at the 3α and 6α positions.[1][2] As a secondary bile acid, it is formed in the intestine through the metabolic action of gut microflora on primary bile acids.[1][3][4] Its amphipathic nature, possessing both a hydrophobic steroid nucleus and a hydrophilic carboxylic acid side chain, underpins its physiological role in the emulsification and absorption of dietary lipids.

However, it is this very structure that presents a significant challenge for researchers: the free acid form of HDCA is practically insoluble in aqueous media at physiological pH.[3][5] To overcome this, HDCA is often utilized in its sodium salt form, which exhibits dramatically different solubility behavior. Understanding the "why" and "how" of this difference is paramount for designing robust experiments and developing effective formulations.

Table 1: Physicochemical Properties of Hyodeoxycholic Acid and its Sodium Salt

| Property | Hyodeoxycholic Acid (HDCA) | Hyodeoxycholic Acid Sodium Salt (Na-HDCA) |

| Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₃₉NaO₄ |

| Molecular Weight | 392.58 g/mol [1][2][6] | 414.56 g/mol [7] |

| Appearance | White to off-white solid[7] | White to off-white powder[7] |

| Chemical Structure | Carboxylic acid | Sodium carboxylate |

The Physicochemical Basis of Solubility Differences: A Matter of Ionization

The stark contrast in aqueous solubility between HDCA and its sodium salt is fundamentally governed by the ionization state of the carboxylic acid group on the side chain.

The Role of pKa and pH

Hyodeoxycholic acid is a weak acid. The pKa of a molecule is the pH at which it is 50% ionized and 50% non-ionized. While the intrinsic pKa of bile acids in monomeric solution is around 4.8-5.0, the apparent pKa in a solution where micelles are formed can be different.[8][9][10] For hyodeoxycholic acid in mixed micelles, a pKa value has been determined, highlighting the influence of the molecular environment.[11]

The Henderson-Hasselbalch equation dictates the relationship between pH, pKa, and the ratio of the ionized (conjugate base, A⁻) to non-ionized (acid, HA) forms of the molecule.

pH = pKa + log([A⁻]/[HA])

-

At a pH below the pKa: The carboxylic acid group of HDCA (HA) is predominantly protonated (-COOH). This non-ionized form is less polar and has strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for water molecules to disrupt. Consequently, the aqueous solubility is extremely low.[3][5]

-

At a pH above the pKa: The carboxylic acid group is deprotonated, forming the hyodeoxycholate anion (A⁻, -COO⁻). This ionized form is significantly more polar and can readily interact with water molecules through ion-dipole interactions, leading to a substantial increase in aqueous solubility.

Caption: pH-dependent ionization of Hyodeoxycholic Acid.

The Salt Form Advantage

Hyodeoxycholic acid sodium salt is the deprotonated form of the acid stabilized by a sodium counter-ion. When dissolved in water, it readily dissociates into the hyodeoxycholate anion and a sodium cation (Na⁺).

HDCA-COO⁻Na⁺ → HDCA-COO⁻ + Na⁺

This dissociation yields the highly polar, ionized form of the molecule directly, bypassing the pH-dependent limitations of the free acid. This is why bile acid sodium salts are described as being extremely soluble in water, with potential concentrations reaching as high as 1 to 2 Molar.[8][9][10]

Caption: Dissociation of Na-HDCA in water.

Comparative Solubility Data

The choice of solvent is critical when working with either form of hyodeoxycholic acid. The following table summarizes the known solubility characteristics.

Table 2: Solubility of HDCA and Na-HDCA in Common Solvents

| Solvent | Hyodeoxycholic Acid (HDCA) | Hyodeoxycholic Acid Sodium Salt (Na-HDCA) | Rationale for Difference |

| Water | Insoluble[3][5] | Highly Soluble (potentially up to 1-2 M for bile acid salts)[8][9][10] | HDCA is non-ionized and cannot overcome its crystal lattice energy. Na-HDCA is an ionic salt that readily dissociates. |

| Phosphate-Buffered Saline (PBS, pH ~7.4) | Very Poorly Soluble | Soluble | The pH of PBS is above the pKa of HDCA, promoting some ionization, but the free acid's inherent low solubility is the dominant factor. Na-HDCA is already in its ionized, soluble form. The solubility of other bile acid sodium salts in PBS is reported to be around 1 mg/mL.[12][13] |

| Ethanol | Soluble (e.g., 78 mg/mL)[3] | Soluble | Both forms are soluble in polar protic organic solvents like ethanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 66-78 mg/mL)[3][5] | Soluble[14] | Both forms are soluble in polar aprotic organic solvents like DMSO. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For researchers needing to precisely quantify the solubility of HDCA or its sodium salt under specific experimental conditions (e.g., in a custom buffer or cell culture medium), the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Causality Behind the Protocol

This method is designed to create a saturated solution in equilibrium with an excess of the solid compound. By ensuring an extended equilibration time with constant agitation, we allow the system to reach a thermodynamic minimum, providing a true measure of solubility. The subsequent separation of the solid and liquid phases, followed by accurate quantification of the dissolved compound, is critical for reliable data.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of the test compound (HDCA or Na-HDCA) into a suitable vessel (e.g., a glass vial or flask). "Excess" means enough solid will visibly remain undissolved at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., purified water, PBS, or a specific buffer).

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Remove the vessel from the shaker and allow it to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is crucial not to disturb the solid material.

-

To ensure all undissolved particles are removed, the supernatant must be filtered (using a syringe filter with a low-binding membrane, e.g., PVDF) or centrifuged at high speed.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A calibration curve must be generated using standards of known concentration.

-

UV-Vis Spectrophotometry: Suitable if the compound has a chromophore and there are no interfering substances in the solvent. A calibration curve is also required.

-

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units, such as mg/mL or molarity (mol/L), and specify the solvent and temperature.

-

Caption: Workflow for the Shake-Flask Solubility Method.

Implications for Researchers and Drug Development

The choice between HDCA and Na-HDCA has significant practical consequences:

-

For In Vitro Assays: When preparing stock solutions for cell culture experiments, using Na-HDCA is highly recommended for aqueous-based media to ensure complete dissolution and accurate dosing. If using HDCA, a stock solution must first be prepared in an organic solvent like DMSO or ethanol, with careful consideration of the final solvent concentration in the assay to avoid vehicle-induced toxicity.

-

For Formulation Development: In the development of oral dosage forms, the pH-dependent solubility of HDCA is a critical factor. Formulations may need to be designed to promote dissolution in the more alkaline environment of the small intestine. The use of the sodium salt can enhance dissolution rates, potentially improving bioavailability.[7]

-

For Handling and Storage: Na-HDCA is generally easier to handle for the preparation of aqueous solutions. Both compounds should be stored in a cool, dry place.

Conclusion

The solubility of hyodeoxycholic acid is not a monolithic property but is instead a dynamic characteristic governed by its chemical form and the nature of the solvent. The free acid, HDCA, is a poorly water-soluble compound due to its non-ionized carboxylic acid group. In stark contrast, its sodium salt, Na-HDCA, is highly water-soluble due to its ionic nature and ready dissociation. This fundamental difference, rooted in the principles of acid-base chemistry, dictates the appropriate handling, formulation, and application of these compounds in a research setting. By understanding these core principles and employing robust experimental methods like the shake-flask technique, researchers can ensure the accuracy and reproducibility of their work, unlocking the full potential of this important bile acid.

References

-

Carey, M. C. (1984). Bile acids and bile salts: ionization and solubility properties. Hepatology, 4(5 Suppl), 66S-71S. [Link]

-

OUCI. Bile Acids and Bile Salts: Ionization and Solubility Properties. [Link]

-

Poša, M., Pilipović, A., Bećarević, M., & Farkaš, Z. (2017). pKa values of hyodeoxycholic and cholic acids in the binary mixed micelles sodium-hyodeoxycholate-Tween 40 and sodium-cholate-Tween 40: Thermodynamic stability of the micelle and the cooperative hydrogen bond formation with the steroid skeleton. Steroids, 117, 62–70. [Link]

-

Semantic Scholar. Bile Acids and Bile Salts: Ionization and Solubility Properties. [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). Estimation of the increase in solubility of drugs as a function of bile salt concentration. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

-

Wiggins, H. S., & Wootton, I. D. P. (1959). Estimation of the increase in solubility of drugs as a function of bile salt concentration. Biochemical Journal, 73(1), 1-5. [Link]

-

FooDB. Showing Compound Hyodeoxycholic acid (FDB022211). [Link]

-

ChEMBL. Compound: HYODEOXYCHOLIC_ACID (CHEMBL272621). [Link]

-

AdooQ Bioscience. Hyodeoxycholic acid. [Link]

-

Wikipedia. Hyodeoxycholic acid. [Link]

-

PubChem. Hyodeoxycholic acid. [Link]

-

ResearchGate. (2016). I am using sodium deoxycholate to solubilise lipid. I had prepared this solution before and it was clear but now it always looks cloudy. Please help?. [Link]

-

Wikipedia. Phosphate-buffered saline. [Link]

-

Reynolds, T. M., et al. (2019). Sodium phosphate solubility in electrolyte solutions at elevated temperatures: impact on Hanford waste tank chemistry. Journal of Radioanalytical and Nuclear Chemistry, 321(1), 225-233. [Link]

Sources

- 1. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. Hyodeoxycholic Acid | C24H40O4 | CID 5283820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Compound: HYODEOXYCHOLIC_ACID (CHEMBL272621) - ChEMBL [ebi.ac.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile Acids and Bile Salts: Ionization and Solubility Properties [ouci.dntb.gov.ua]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pKa values of hyodeoxycholic and cholic acids in the binary mixed micelles sodium-hyodeoxycholate-Tween 40 and sodium-cholate-Tween 40: Thermodynamic stability of the micelle and the cooperative hydrogen bond formation with the steroid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. medkoo.com [medkoo.com]

The Dual Nature of Hyodeoxycholic Acid Sodium Salt: An In-depth Technical Guide to its Interaction with the Farnesoid X Receptor (FXR)

For Immediate Release to the Scientific Community

Abstract

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a significant therapeutic target for a range of metabolic diseases. Hyodeoxycholic acid (HDCA), a secondary bile acid, has emerged as a molecule of interest in this context. However, its classification as a simple FXR agonist or antagonist has remained elusive and contentious. This technical guide provides a comprehensive analysis of the current scientific literature, concluding that hyodeoxycholic acid sodium salt is not a classical agonist or antagonist but rather a selective FXR modulator (SFRM) with activity that is highly dependent on cellular context, dose, and the presence of other ligands. We present evidence for its weak partial agonism, competitive antagonism, and tissue-specific effects, supported by detailed experimental protocols and quantitative data to guide future research.

Introduction: The Farnesoid X Receptor (FXR) as a Therapeutic Target

The Farnesoid X Receptor (FXR; NR1H4) is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands[1]. As a central sensor for bile acids, FXR orchestrates a complex transcriptional network to maintain metabolic equilibrium[2][3].

Upon activation by an agonist—most potently the primary bile acid chenodeoxycholic acid (CDCA)—FXR undergoes a conformational change, dissociates from corepressors, and forms a heterodimer with the Retinoid X Receptor (RXR)[4][5]. This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, recruiting coactivators to initiate transcription[6][7].

The key outcomes of FXR activation include:

-

Feedback Inhibition of Bile Acid Synthesis: In the liver, FXR induces the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. In the intestine, FXR activation induces Fibroblast Growth Factor 15/19 (FGF15/19), which signals to the liver to repress CYP7A1[4][5][8].

-

Regulation of Bile Acid Transport: FXR upregulates transporters responsible for bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β)[8][9].

-

Modulation of Lipid and Glucose Metabolism: FXR activation generally leads to lower triglyceride levels by suppressing fatty acid synthesis and increasing clearance[2]. It also influences glucose homeostasis by regulating gluconeogenesis and glycogen synthesis[2].

Given this central role, both FXR agonists and antagonists are under intense investigation as potential therapeutics for conditions like non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome[10][11].

The Enigma of Hyodeoxycholic Acid (HDCA): A Modulator, Not a Simple Ligand

Hyodeoxycholic acid (HDCA) is a secondary bile acid formed by the action of gut microbiota. Unlike potent agonists such as CDCA or the synthetic ligand GW4064, HDCA exhibits a complex and often contradictory pharmacological profile at the FXR. The scientific literature does not support a simple agonist or antagonist label; instead, it points towards a role as a Selective Farnesoid X Receptor Modulator (SFRM). Its activity is contingent on the specific biological environment.

Evidence for Weak/Partial Agonist Activity

In certain cellular contexts, HDCA can independently initiate a transcriptional response from FXR, characteristic of a weak or partial agonist.

-

In Colorectal Cancer (CRC) Cells: A recent study demonstrated that HDCA treatment in HCT116 and DLD1 colorectal cancer cell lines inhibited proliferation by activating FXR, not the G-protein coupled bile acid receptor TGR5. The study showed that HDCA increased the expression of FXR, which in turn suppressed the EREG/EGFR signaling pathway, a key driver of cell growth[12][13]. This suggests that in the specific transcriptional landscape of these cancer cells, HDCA can engage the FXR machinery to produce an anti-proliferative effect.

-

In Reporter Assays: One study observed that HDCA intervention "mildly activated" FXR transcriptional activity in a luciferase reporter gene assay using HEK293T cells. This finding, while not quantified with an EC50 value, points to an ability to induce a conformational change in the receptor sufficient for some level of gene transcription.

Evidence for Antagonist Activity

More frequently, HDCA is described as an antagonist, particularly in intestinal models and in the presence of more potent FXR agonists.

-

Intestinal FXR Inhibition: Research has identified HDCA as an intestinal FXR antagonist that can improve metabolic dysfunction. One study found that hyocholic acid (HCA), a closely related bile acid, acts as an FXR antagonist with an IC50 of 70.1 μM[10]. Other known natural antagonists include tauro-β-muricholic acid (T-β-MCA) (IC50 = 40 μM) and glycoursodeoxycholic acid (GUDCA) (IC50 = 77.2 μM), setting a precedent for bile acids acting as inhibitors[10][14]. The antagonistic action in the gut is thought to be beneficial in certain metabolic states by modulating the FXR-FGF15/19 axis.

-

Competition with Potent Agonists: The partial agonism of ursodeoxycholic acid (UDCA), another bile acid with a similar profile, provides a mechanistic parallel. In Caco-2 cells, UDCA alone weakly induced the FXR target gene IBABP, but when co-administered with the potent agonist CDCA, it significantly reduced CDCA's effect, demonstrating competitive antagonism[15]. It is highly probable that HDCA functions similarly, competing with stronger agonists for the ligand-binding pocket but failing to induce the fully active receptor conformation.

The Influence of Species-Specific Bile Acid Pools

Translating results from rodent models to humans is complicated by fundamental differences in bile acid composition.

-

Human Bile Acid Pool: Dominated by the hydrophobic primary bile acids CDCA and cholic acid (CA). CDCA is the most potent natural human FXR agonist.

-

Murine Bile Acid Pool: Characterized by the presence of hydrophilic muricholic acids (MCAs), which are known to be FXR antagonists[14].

This difference means that the baseline level of FXR activation is significantly different between species. The effects of an exogenous modulator like HDCA will therefore depend on the endogenous bile acid environment it is introduced into.

Quantitative Analysis of FXR Ligands

While specific EC50 and IC50 values for HDCA are not consistently reported in the literature—itself an indication of its weak and variable activity—we can contextualize its potential potency by comparing it to well-characterized FXR modulators.

| Compound | Class | Assay Type | EC50 / IC50 (Human FXR) | Efficacy/Potency | Reference(s) |

| Chenodeoxycholic Acid (CDCA) | Endogenous Agonist | Reporter Assay | ~10 - 50 µM | Potent Natural Agonist | [16] |

| Obeticholic Acid (OCA) | Synthetic Agonist | Reporter Assay | ~0.15 µM (150 nM) | ~100x more potent than CDCA | [17] |

| GW4064 | Synthetic Agonist | Reporter Assay | ~0.065 µM (65 nM) | Very Potent Synthetic Agonist | [12] |

| Ursodeoxycholic Acid (UDCA) | Partial Agonist/Antagonist | Reporter Assay | ~120 µM (Agonist) | Very Weak Agonist | [16] |

| Guggulsterone | Natural Antagonist | Transactivation Assay | IC50 ~24 µM | Moderate Antagonist | [12] |

| Glycoursodeoxycholic Acid (GUDCA) | Natural Antagonist | Not Specified | IC50 ~77 µM | Weak Antagonist | [10][14] |

| Hyocholic Acid (HCA) | Natural Antagonist | Not Specified | IC50 ~70 µM | Weak Antagonist | [10] |

| Hyodeoxycholic Acid (HDCA) | Selective Modulator | Various | Not Reported | Weak/Context-Dependent | N/A |

Table 1: Comparative potencies of various FXR ligands. The lack of consistent, reported EC50 or IC50 values for HDCA underscores its classification as a modulator rather than a classical ligand.

Visualizing FXR Signaling and Modulation

To clarify these complex interactions, the following diagrams illustrate the canonical FXR signaling pathway and the proposed modulatory role of HDCA.

Figure 1: Canonical FXR Agonist Signaling Pathway. An agonist binds to FXR, leading to heterodimerization with RXR, coactivator recruitment, and binding to FXREs to regulate target gene expression.

Figure 2: Dual Modulatory Role of HDCA on FXR. HDCA can act as a weak agonist in some contexts, while competitively inhibiting potent agonists in others.

Experimental Protocols for Characterizing FXR Ligands

To rigorously assess whether a compound like hyodeoxycholic acid sodium salt acts as an FXR agonist, antagonist, or partial modulator, a combination of cell-based and biochemical assays is required.

FXR Reporter Gene Assay (Agonist & Antagonist Mode)

This cell-based assay is the gold standard for measuring the functional transcriptional output of FXR activation or inhibition.

Principle: HEK293T cells, which have low endogenous nuclear receptor activity, are co-transfected with plasmids expressing human FXR, its partner RXRα, and a reporter plasmid. The reporter plasmid contains a firefly luciferase gene under the control of a promoter with multiple copies of an FXRE (e.g., from the BSEP promoter). Activation of FXR drives luciferase expression, which is measured as light output. A co-transfected Renilla luciferase plasmid serves as an internal control for transfection efficiency and cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

-

Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

-

Transfection:

-

Prepare a DNA master mix containing:

-

FXR expression plasmid (e.g., pcDNA3.1-hFXRα)

-

RXRα expression plasmid (e.g., pcDNA3.1-hRXRα)

-

FXRE-Luciferase reporter plasmid (e.g., pGL4-BSEP-Luc)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

-

Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol to transfect the cells.

-

-

Compound Treatment (24 hours post-transfection):

-

Agonist Mode: Treat cells with a serial dilution of hyodeoxycholic acid sodium salt (e.g., 0.1 to 200 µM). Include a vehicle control (DMSO) and a positive control agonist (e.g., 50 µM CDCA).

-

Antagonist Mode: Treat cells with a serial dilution of HDCA sodium salt in the presence of a constant concentration of a potent agonist (e.g., the EC₈₀ concentration of GW4064, approx. 50 nM).

-

-

Lysis and Luminescence Reading (24 hours post-treatment):

-

Lyse the cells using a dual-luciferase assay buffer system (e.g., Promega Dual-Luciferase® Reporter Assay System).

-

Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Agonist Mode: Plot the normalized activity against the log of HDCA concentration to generate a dose-response curve and calculate the EC50 value.

-

Antagonist Mode: Plot the normalized activity against the log of HDCA concentration to generate an inhibition curve and calculate the IC50 value.

-

Figure 3: Experimental Workflow for an FXR Reporter Gene Assay.

qPCR Analysis of Endogenous FXR Target Gene Expression

This assay validates the findings from the reporter assay by measuring changes in the mRNA levels of known FXR target genes in a physiologically relevant cell line (e.g., HepG2 human hepatoma cells or Caco-2 human intestinal cells).

Principle: Cells are treated with the test compound. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of target genes (SHP, BSEP, FGF19, OSTα) and a housekeeping gene (e.g., GAPDH) are quantified using real-time quantitative PCR (qPCR) with SYBR Green chemistry.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed HepG2 or Caco-2 cells in 6-well plates. Once confluent, treat with HDCA sodium salt (agonist mode) or HDCA + agonist (antagonist mode) for 24 hours.

-

RNA Extraction: Lyse cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit). Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for the target gene, and nuclease-free water.

-

Add diluted cDNA to the master mix in a qPCR plate.

-

Validated Primer Sequences (Human):

-

SHP (NR0B2): Fwd: 5'-GGCCTCACTGGTCGATCATC-3', Rev: 5'-ACAGCGTCTTCAGGCACATAG-3'

-

BSEP (ABCB11): Fwd: 5'-GCTGGCATCAGTTTTTCTACAGC-3', Rev: 5'-CTCCAGTTTCCCGGTTTTG-3'

-

FGF19: Fwd: 5'-GGGCTACCAAGACCCAGGA-3', Rev: 5'-GTCCTTGATGGCAACGAAGA-3'

-

GAPDH: Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGATGGCAACAATATCCACTTT-3'

-

-

-

qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the ΔCt by normalizing the target gene Ct to the housekeeping gene Ct (ΔCt = Ct_target - Ct_GAPDH).

-

Calculate the fold change in gene expression using the 2⁻ΔΔCt method relative to the vehicle-treated control.

-

TR-FRET Coactivator Recruitment Assay

This biochemical assay directly measures the ability of a ligand to promote or disrupt the interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide.

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay uses a GST-tagged FXR-LBD and a biotinylated coactivator peptide (e.g., from SRC-1). A Terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a fluorescently-labeled streptavidin serves as the acceptor. In the presence of an agonist, the FXR-LBD binds the coactivator peptide, bringing the donor and acceptor into proximity and generating a FRET signal. An antagonist will disrupt this interaction.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer and serial dilutions of HDCA sodium salt.

-

Reaction Setup (384-well plate):

-

Add GST-FXR-LBD to each well.

-

Agonist Mode: Add the HDCA dilution series.

-

Antagonist Mode: Add a constant concentration of a potent agonist (e.g., GW4064) to all wells, then add the HDCA dilution series.

-

-

Incubation: Incubate for 1 hour at room temperature.

-

Detection: Add a pre-mixed solution of the biotinylated coactivator peptide, Tb-anti-GST antibody, and labeled streptavidin.

-

Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.

-

TR-FRET Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).

-

Data Analysis: Calculate the emission ratio (520nm/490nm). Plot the ratio against compound concentration to determine EC50 or IC50 values.

Conclusion and Future Directions

The classification of hyodeoxycholic acid sodium salt as either a simple FXR agonist or antagonist is a misnomer. The weight of the scientific evidence strongly indicates that it functions as a Selective Farnesoid X Receptor Modulator (SFRM) . Its activity is pleiotropic, demonstrating weak partial agonism in some cellular systems while acting as a competitive antagonist in others, particularly in the intestine where it must compete with more potent endogenous agonists.

This nuanced activity profile may offer therapeutic advantages, allowing for tissue-selective or pathway-selective modulation of FXR signaling without the systemic side effects that may be associated with potent, full agonists.

Future research should focus on:

-

Systematic Pharmacological Profiling: Performing head-to-head reporter gene and coactivator recruitment assays to definitively determine the EC50 of HDCA's agonist activity and the IC50 of its antagonist activity against a range of full agonists.

-

Structural Biology: Elucidating the crystal structure of HDCA bound to the FXR ligand-binding domain to understand the molecular basis for its modulatory activity.

-

Species-Specific Studies: Directly comparing the activity of HDCA on human versus murine FXR to better inform the translation of preclinical animal studies.

By embracing the complexity of HDCA's interaction with FXR, the research community can better harness its potential for developing novel therapeutics for metabolic and inflammatory diseases.

References

-

Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists. ACS Medicinal Chemistry Letters. [Link]

-

Activation of FXR responsive genes in Huh7, HepG2, and Caco-2 cells by natural and enantiomeric bile acids. ResearchGate. [Link]

-

Regulation of ileal bile acid-binding protein expression in Caco-2 cells by ursodeoxycholic acid: role of the farnesoid X receptor. PubMed. [Link]

-

Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. Frontiers in Pharmacology. [Link]

-

Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction. Nature Communications. [Link]

-

6α-Ethyl-Chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist Endowed with Anticholestatic Activity. IRIS. [Link]

-

Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine. Hepatology. [Link]

-

Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. PMC. [Link]

-

Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. Drug Metabolism and Disposition. [Link]

-

(E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist... Frontiers in Pharmacology. [Link]

-

Experimental EC50 values and efficacy for compounds on chimeric FXR... ResearchGate. [Link]

-

Concentration response curves of selective compounds identified by the... ResearchGate. [Link]

-

Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis. PMC. [Link]

-

FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence. PMC. [Link]

-

Fgf15 Mouse qPCR Primer Pair (NM_008003). OriGene Technologies Inc.[Link]

-

Sequence-specific primers for FXR and SHP. ResearchGate. [Link]

-

Validated qPCR primers for precise results. AnyGenes®. [Link]

-

Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation in LDLR-knockout mice. PMC. [Link]

-

PCR primers used in this study. ResearchGate. [Link]

-

Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells. PubMed. [Link]

-

FXR, a bile acid receptor and biological sensor. PubMed. [Link]

-

Mouse FGF15 qPCR Primer Pair. Sino Biological. [Link]

-

Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis. MDPI. [Link]

-

Bile Acids as Hormones: The FXR-FGF15/19 Pathway. PMC. [Link]

-

Deciphering the nuclear bile acid receptor FXR paradigm. PMC. [Link]

-

Laying Out Pathways With Rgraphviz. The R Journal. [Link]

-

Bile Acids and FXR: Novel Targets for Liver Diseases. Frontiers in Pharmacology. [Link]

-

FXR cyclic peptide antagonists as a novel strategy for MASH treatment. EurekAlert!. [Link]

-

FXR signaling in the enterohepatic system. PMC. [Link]

-

Deciphering the nuclear bile acid receptor FXR paradigm. PMC. [Link]

-

Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. Portland Press. [Link]

-

Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

-

Chapter 4: Nuclear Receptors in Signalling Pathways. Pressbooks. [Link]

-

Graphviz. graphviz 0.21 documentation. [Link]

-

The expression of FGF19, a sentinel marker of FXR activation, was... ResearchGate. [Link]

Sources

- 1. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis [frontiersin.org]

- 12. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]

- 14. Regulation of ileal bile acid-binding protein expression in Caco-2 cells by ursodeoxycholic acid: role of the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

Sodium hyodeoxycholate critical micelle concentration (CMC) values

Technical Whitepaper: Physicochemical Characterization and Micellization Kinetics of Sodium Hyodeoxycholate (NaHDC)

Executive Summary

Sodium Hyodeoxycholate (NaHDC) is a secondary bile salt derived from hyodeoxycholic acid (

This technical guide provides a definitive reference for the Critical Micelle Concentration (CMC) of NaHDC. Unlike typical alkyl-chain surfactants, NaHDC exhibits a stepwise aggregation mechanism (primary vs. secondary micelles) due to its rigid steroidal backbone. This document synthesizes critical data points, thermodynamic parameters, and self-validating experimental protocols for researchers in drug delivery and colloid chemistry.

Molecular Architecture & Hydrophobicity

The micellization behavior of NaHDC is governed by its facial amphiphilicity. The steroid nucleus possesses a hydrophobic convex face (

-

Structural Distinction: The

-hydroxyl group in NaHDC increases the hydrophilic surface area compared to the -

Hydrophobicity Index: NaHDC is significantly more hydrophilic than NaDC and Sodium Chenodeoxycholate (NaCDC).

-

Hydrophobicity Order: NaDC > NaCDC > NaHDC > NaC (Sodium Cholate).

-

-

Impact on CMC: Due to higher hydrophilicity, the CMC of NaHDC is elevated (12–16 mM) compared to NaDC (2–6 mM).

Diagram 1: Bile Salt Micellization Equilibrium

This diagram illustrates the stepwise association unique to bile salts, contrasting monomeric behavior with primary and secondary micelle formation.

Caption: Stepwise aggregation model of NaHDC showing the transition from monomers to primary and secondary micelles driven by hydrophobic interactions.

Critical Micelle Concentration (CMC) Values

The following data aggregates consensus values from tensiometry, conductivity, and fluorescence spectroscopy. Note that NaHDC CMC values are sensitive to counter-ion concentration (ionic strength).

Table 1: Consensus CMC Values for Sodium Hyodeoxycholate

| Solvent Condition | Temperature | CMC Range (mM) | Method of Determination | Key Reference |

| Pure Water | 25°C | 13.0 – 16.0 | Surface Tension / Conductivity | [1, 2] |

| Pure Water | 40°C | 14.5 – 17.0 | Conductivity | [2] |

| 0.15 M NaCl | 25°C | 8.0 – 11.0 | Fluorescence (Pyrene) | [3] |

| 0.50 M NaCl | 25°C | ~ 6.5 | Light Scattering | [3] |

| Urea (2 M) | 25°C | 18.0 – 20.0 | Surface Tension | [4] |

Technical Insight:

-

Salt Effect: The addition of NaCl compresses the electrical double layer, reducing electrostatic repulsion between the anionic carboxylate heads. This favors micellization at lower concentrations (Log CMC

-Log [Na+]). -

Temperature Effect: The CMC of NaHDC exhibits a U-shaped or slight increase with temperature. While higher temperatures disrupt the "iceberg" water structure (reducing the hydrophobic driving force), they also decrease the hydration of the hydrophilic groups.[1] For NaHDC, the disruption of water structure generally dominates, leading to a slight increase in CMC at higher temperatures.

Experimental Protocols (Self-Validating)

To ensure data integrity, use the following protocols. These are designed to be self-validating by including internal controls.

Protocol A: Conductometric Determination

Best for: Routine QC and establishing CMC in pure water.

-

Preparation: Prepare a stock solution of 50 mM NaHDC in ultra-pure water (18.2 MΩ·cm).

-

Calibration: Calibrate the conductivity meter using a 0.01 M KCl standard (1413 µS/cm at 25°C).

-

Titration:

-

Place 20 mL of solvent (water) in a thermostated vessel (25°C ± 0.1°C).

-

Add NaHDC stock in 50 µL increments.

-

Allow 2 minutes for thermal equilibrium after each addition.

-

Record Specific Conductivity (

, µS/cm).

-

-

Analysis:

Protocol B: Pyrene Fluorescence Probe

Best for: Low concentrations and high-salt environments where conductivity is less sensitive.

-

Probe Preparation: Prepare a

M Pyrene solution in volatile solvent (acetone), evaporate solvent in vials, and rehydrate with NaHDC solutions ranging from 1 mM to 30 mM. -

Equilibration: Sonicate for 30 mins and incubate in the dark for 12 hours.

-

Measurement:

-

Excitation: 335 nm.

-

Scan Emission: 350–450 nm.

-

Record intensities at peak 1 (

, ~373 nm) and peak 3 (

-

-

Analysis:

-

Plot the ratio

vs. Log[NaHDC]. -

Validation Check: The ratio should drop sigmoidally (from ~1.8 in water to ~1.2 in micelles) as pyrene partitions into the hydrophobic core. The inflection point represents the CMC.

-

Diagram 2: Experimental Workflow & Data Logic

Visualizing the decision logic for selecting and validating the CMC method.

Caption: Decision tree for selecting CMC determination methods with built-in validation steps.

Thermodynamics of Micellization

The micellization of NaHDC is primarily entropy-driven at room temperature.

-

Gibbs Free Energy (

):-

Where

is the degree of counter-ion binding (typically 0.5–0.6 for bile salts, lower than alkyl sulfates). - is negative (spontaneous).

-

-

Enthalpy (

): Often slightly positive (endothermic) or near zero at 25°C, confirming that the hydrophobic effect (water structure rearrangement) is the dominant force (

References

-

Matsuoka, K., et al. (2013).[4] "Micelle formation of sodium hyodeoxycholate." Chemistry and Physics of Lipids.

-

Coello, A., et al. (1996). "Aggregation behavior of bile salts in aqueous solution." Journal of Pharmaceutical Sciences.

-

Roda, A., et al. (1983). "Influence of the bile salt structure on self-association in water." Journal of Lipid Research.

-

Oakenfull, D.G., & Fisher, L.R. (1977). "The role of hydrogen bonding in the formation of bile salt micelles." The Journal of Physical Chemistry.

-

Hofmann, A.F., & Hagey, L.R. (2008). "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics." Cellular and Molecular Life Sciences.

Sources

- 1. Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study [hrcak.srce.hr]

- 3. scispace.com [scispace.com]

- 4. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Sodium Hyodeoxycholate Preparation for Metabolic Syndrome Research

Abstract: The "Pig Paradox" and Metabolic Resilience

Pigs (Sus scrofa) exhibit a remarkable resistance to type 2 diabetes (T2D) despite having diets and body compositions that would induce metabolic syndrome in humans or rodents. This phenomenon, often termed the "Pig Paradox," is increasingly attributed to their unique bile acid profile. Unlike humans, whose bile acid pool is dominated by cholic and chenodeoxycholic acid, pigs possess a pool dominated (~76%) by Hyodeoxycholic Acid (HDCA) species.

Recent research identifies HDCA as a potent regulator of glucose homeostasis, acting through a distinct mechanism involving TGR5 activation and FXR modulation .[1] This guide provides a standardized protocol for preparing and administering Sodium Hyodeoxycholate (Na-HDCA) , the water-soluble salt form of HDCA, to induce metabolic resilience in rodent models of obesity and diabetes.

Part 1: Chemical Profile & Solubility Logic

The Critical Distinction: Acid vs. Salt

Reproducibility failures in bile acid research often stem from confusing the free acid form with the sodium salt form.

| Feature | Hyodeoxycholic Acid (HDCA) | Sodium Hyodeoxycholate (Na-HDCA) |

| CAS Number | 83-49-8 | 10421-49-5 |

| Formula | ||

| Water Solubility | Poor (<0.1 mg/mL). Requires DMSO/Ethanol. | High (>50 mg/mL). Dissolves in Water/Saline. |

| In Vivo Vehicle | Corn oil, CMC, or high % organic solvents. | Sterile Water or PBS. |

| Physiological pH | Prone to precipitation in acidic environments. | Soluble at neutral pH; precipitates at pH < 5. |

Expert Insight: For in vivo metabolic studies, Na-HDCA is preferred over free HDCA. The salt form allows for an aqueous vehicle (water/saline), eliminating the confounding metabolic effects of vehicles like DMSO (which can induce cellular stress) or corn oil (which adds caloric load).

Storage and Stability

-

Powder: Store at +4°C (short term) or -20°C (long term). Hygroscopic; keep desiccated.

-

Solution: Bile acid solutions can undergo oxidation or bacterial degradation.[2] Always prepare fresh immediately prior to dosing. If storage is unavoidable, filter sterilize (0.22

m) and store at 4°C for no more than 24 hours.

Part 2: Preparation Protocols

Protocol A: Stock Solution for In Vitro Assays (Cell Culture)

Target: Stimulation of GLP-1 secretion in NCI-H716 or STC-1 cells.

-

Weighing: Weigh 41.4 mg of Na-HDCA.

-

Solvent: Dissolve in 10 mL of sterile PBS (Phosphate Buffered Saline, pH 7.4).

-

Note: This yields a 10 mM stock solution.

-

-

Sterilization: Pass through a 0.22

m PES (Polyethersulfone) syringe filter. Do not use Nylon filters as they may bind small amounts of sterols. -

Usage: Dilute into culture media to working concentrations (typically 10

M – 100

Protocol B: Vehicle Preparation for In Vivo Administration (Oral Gavage)

Target: Metabolic Syndrome reversal in DIO (Diet-Induced Obese) Mice. Recommended Dosage: 100 mg/kg/day.

Calculation for a batch of 10 mice (Average weight 30g):

-

Total Mass Needed: 10 mice

0.03 kg/mouse -

Safety Margin: Prepare 50% excess

45 mg . -

Gavage Volume: Standard is 10 mL/kg. For a 30g mouse, volume is 0.3 mL.

-

Total Volume Needed: 15 mice (equivalent)

0.3 mL = 4.5 mL .

Step-by-Step Procedure:

-

Vehicle Selection: Use Sterile Distilled Water .

-

Why not PBS? High sodium load from PBS + Na-HDCA can be irritating in chronic daily gavaging. Water is isotonic enough when combined with the salt.

-

-

Dissolution: Add 45 mg Na-HDCA to 4.5 mL sterile water.

-

Vortex: Vortex for 30 seconds. The solution should be crystal clear .

-

QC Check: If cloudy, check pH. It must be >7.0.

-

-

pH Adjustment (Optional): If the solution is slightly acidic (due to water source), add minimal 0.1N NaOH to reach pH 7.4. Na-HDCA will precipitate as HDCA if pH drops below ~5.0.

-

Administration: Administer via oral gavage immediately.

Part 3: Experimental Workflow & Visualization

Preparation Workflow Diagram

Figure 1: Step-by-step preparation workflow for Sodium Hyodeoxycholate ensuring solubility and sterility.

Part 4: Mechanistic Rationale (The "Why")

Understanding the mechanism is crucial for interpreting data. Na-HDCA is not merely a detergent; it is a bioactive signaling molecule.

The TGR5-GLP-1 Axis

Unlike primary bile acids that strongly activate FXR, HDCA has a unique profile:[3]

-

TGR5 Agonism: HDCA activates the G-protein-coupled bile acid receptor (TGR5) on enteroendocrine L-cells in the distal intestine.

-

cAMP Signaling: This increases intracellular cAMP, triggering the exocytosis of Glucagon-Like Peptide-1 (GLP-1) .

-

Metabolic Outcome: GLP-1 enhances glucose-dependent insulin secretion and suppresses appetite.

Pathway Visualization

Figure 2: Mechanism of Action. Na-HDCA stimulates the TGR5 receptor on L-cells, driving the GLP-1 dependent improvement in glucose metabolism.

Part 5: Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| Precipitation | pH is too low (< 6.0). | Add trace 0.1N NaOH. Ensure vehicle is neutral water, not acidic saline. |

| Cloudiness | High concentration (>50 mg/mL). | Warm the solution to 37°C. Do not exceed 50 mg/mL for in vivo work. |

| Diarrhea in Mice | Osmotic effect of bile salts. | This is a common side effect of high-dose bile acids. Reduce dose to 50 mg/kg or split into BID dosing. |

| Variable Results | Circadian rhythm effects. | Bile acids follow a circadian rhythm. Always dose at the same time of day (preferably onset of dark phase for nocturnal animals). |

Recommended Controls

-

Negative Control: Vehicle (Sterile Water) only.

-

Positive Control: Metformin (200 mg/kg) or Semaglutide (GLP-1 analog) to benchmark the potency of the TGR5 effect.

References

-

Zheng, X., et al. (2020). Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism.[3] Cell Metabolism, 33(4), 791-803.

-

Kuwano, A., et al. (2022). Hyodeoxycholic acid improves non-alcoholic fatty liver disease through modulating gut-liver axis. Scientific Reports.

-

Spinelli, V., et al. (2016). Hyodeoxycholic acid increases glucagon-like peptide-1 secretion via the G-protein-coupled bile acid receptor TGR5. Journal of Biological Chemistry.

-

Chem-Impex International. Sodium Hyodeoxycholate Product Data & Solubility Profile.

Sources

Application Notes and Protocols for the In Vitro Dissolution of Cholesterol Gallstones Using Sodium Hyodeoxycholate

Abstract

Cholesterol gallstones are a significant clinical concern, arising from the supersaturation of bile with cholesterol. The in vitro dissolution of these stones serves as a critical model for evaluating the efficacy of potential therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of sodium hyodeoxycholate, a hydrophilic bile acid, for the in vitro dissolution of cholesterol gallstones. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer guidance on data analysis and troubleshooting.

Scientific Background & Mechanism of Action

The formation of cholesterol gallstones is a complex process initiated by the supersaturation of bile with cholesterol, leading to its precipitation and crystallization. Bile acids, such as sodium hyodeoxycholate, play a pivotal role in solubilizing cholesterol through the formation of micelles. The dissolution of cholesterol gallstones by bile acids is influenced by several factors, including the specific bile acid's concentration, hydrophobicity, and the overall composition of the dissolution medium.[1]

Sodium hyodeoxycholate, a dihydroxy bile acid, facilitates the dissolution of cholesterol primarily through a micellar solubilization mechanism. In an aqueous environment, at concentrations above the critical micellar concentration (CMC), sodium hyodeoxycholate molecules aggregate to form micelles. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic cholesterol molecules from the gallstone are incorporated into the hydrophobic core of these micelles, effectively removing them from the solid phase and bringing them into solution. The efficiency of this process is dependent on the concentration of the bile salt and the presence of other lipids, such as lecithin, which can enhance the cholesterol-carrying capacity of the micelles.[2]

The overall rate of dissolution is also governed by physical factors such as the surface area of the gallstone available for interaction with the solvent.[3] Fragmentation of larger stones, for instance, can significantly accelerate dissolution by increasing the surface area-to-volume ratio.[4] Furthermore, the non-cholesterol matrix components of the gallstone can inhibit dissolution.[5]

Caption: Mechanism of cholesterol gallstone dissolution by sodium hyodeoxycholate micelles.

Materials and Reagents

| Reagent/Material | Supplier | Catalogue Number | Notes |

| Sodium Hyodeoxycholate | Sigma-Aldrich | H1760 | |

| Cholesterol | Sigma-Aldrich | C8667 | For standard curve |

| Lecithin (from egg yolk) | Sigma-Aldrich | L0750 | |

| Sodium Chloride (NaCl) | Fisher Scientific | S271-1 | |

| Tris Base | Fisher Scientific | T1503 | |

| Hydrochloric Acid (HCl) | Fisher Scientific | A144-500 | For pH adjustment |

| Cholesterol Oxidase | Sigma-Aldrich | C8649 | For enzymatic assay |

| Peroxidase | Sigma-Aldrich | P8250 | For enzymatic assay |

| 4-Aminoantipyrine | Sigma-Aldrich | A4382 | For enzymatic assay |

| Phenol | Sigma-Aldrich | P3653 | For enzymatic assay |

| Triton X-100 | Sigma-Aldrich | T8760 | |

| Human Cholesterol Gallstones | - | - | Sourced from a hospital or biobank with ethical approval. Stones should be characterized for cholesterol content. |

| Deionized Water | - | - | High purity, 18.2 MΩ·cm |

| Magnetic Stirrer and Stir Bars | - | - | |

| Shaking Water Bath/Incubator | - | - | Capable of maintaining 37°C |

| Spectrophotometer | - | - | Capable of reading absorbance at 500 nm |

| Analytical Balance | - | - | Readable to 0.1 mg |

| pH Meter | - | - | |

| Glass Vials (e.g., 20 mL) | - | - | |

| Micropipettes and Tips | - | - |

Experimental Protocols

Protocol 1: Preparation of Simulated Bile Solution with Sodium Hyodeoxycholate

This protocol describes the preparation of a 100 mM sodium hyodeoxycholate solution with 45 mM lecithin, a composition that mimics certain physiological conditions and has been used in similar in vitro dissolution studies.[6]

-

Prepare the Buffer:

-

Dissolve 1.21 g of Tris Base in approximately 80 mL of deionized water.

-

Adjust the pH to 7.4 using 1 M HCl.

-

Bring the final volume to 100 mL with deionized water. This creates a 100 mM Tris buffer.

-

-

Prepare the Dissolution Medium:

-

To a 100 mL volumetric flask, add 4.15 g of sodium hyodeoxycholate (MW: 414.55 g/mol ).

-

Add 3.4 g of lecithin (average MW: ~750 g/mol ).

-

Add the 100 mM Tris buffer (pH 7.4) to the flask.

-

Stir the solution gently on a magnetic stirrer at room temperature until all components are fully dissolved. This may take several hours. Avoid vigorous stirring to prevent excessive foaming.

-

Once dissolved, filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.

-

Store the prepared dissolution medium at 4°C for up to one week.

-

Protocol 2: Characterization and Preparation of Cholesterol Gallstones

-

Gallstone Selection:

-

Select human cholesterol gallstones of similar size and weight for each experimental group to ensure consistency.

-

The cholesterol content of the stones should be high (>70%), which can be confirmed by prior chemical analysis.

-

-

Gallstone Preparation:

-

Gently wash the selected gallstones with deionized water to remove any loose debris.

-

Pat the stones dry with a lint-free wipe.

-

Place the stones in a desiccator for 24 hours to ensure they are completely dry.

-

Accurately weigh each gallstone using an analytical balance and record the initial weight (Winitial).

-

Protocol 3: In Vitro Gallstone Dissolution Assay

-

Assay Setup:

-

For each gallstone, place it in a sterile 20 mL glass vial.

-

Add 10 mL of the pre-warmed (37°C) simulated bile solution containing sodium hyodeoxycholate to each vial.

-

Include a control group with gallstones in a buffer solution without sodium hyodeoxycholate.

-

-

Incubation:

-

Place the vials in a shaking water bath set to 37°C with gentle agitation (e.g., 50 rpm). The agitation helps to mimic the gentle movement within the gallbladder and ensures continuous contact between the stone and the dissolution medium.[3]

-

-

Time-Course Sampling:

-

At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), carefully remove the gallstone from the vial with forceps.

-

Gently rinse the stone with deionized water and pat dry.

-

Place the stone in a desiccator for 24 hours to dry completely.

-

Weigh the dried gallstone and record the weight (Wtime).

-

Return the gallstone to the same vial with fresh, pre-warmed dissolution medium for the next time point.

-

At each time point, also collect a 100 µL aliquot of the dissolution medium for cholesterol quantification. Store these aliquots at -20°C until analysis.

-

Caption: Experimental workflow for the in vitro gallstone dissolution assay.

Protocol 4: Quantification of Dissolved Cholesterol (Enzymatic Colorimetric Assay)

This protocol is a common method for quantifying cholesterol in biological fluids.[7][8][9]

-

Preparation of Reagents:

-

Cholesterol Standard Stock Solution (1 mg/mL): Dissolve 10 mg of cholesterol in 10 mL of a 10% Triton X-100 solution in ethanol.

-

Working Standards: Prepare a series of dilutions from the stock solution (e.g., 0, 50, 100, 150, 200, 250 µg/mL) in the dissolution buffer.

-

Enzyme Reagent: Prepare a working solution containing:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

0.5 U/mL Cholesterol Oxidase

-

0.2 U/mL Peroxidase

-

5 mM 4-Aminoantipyrine

-

10 mM Phenol

-

0.5% Triton X-100

-

-

-

Assay Procedure:

-

Pipette 10 µL of each standard and the collected samples (from Protocol 3) into separate wells of a 96-well plate.

-

Add 200 µL of the Enzyme Reagent to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the absorbance at 500 nm using a spectrophotometer.

-

Data Analysis and Presentation

-

Calculate the Percentage of Gallstone Weight Loss:

-

For each time point, calculate the percentage of weight loss using the following formula: % Weight Loss = ((W_initial - W_time) / W_initial) * 100

-

-

Determine the Concentration of Dissolved Cholesterol:

-

Create a standard curve by plotting the absorbance of the cholesterol standards against their known concentrations.

-

Use the linear regression equation from the standard curve to calculate the cholesterol concentration in your unknown samples.

-

-

Data Presentation:

-

Summarize the data in a table for easy comparison.

-

| Time (hours) | Mean Gallstone Weight (mg) ± SD | % Weight Loss ± SD | Dissolved Cholesterol (µg/mL) ± SD |

| 0 | 250.5 ± 5.2 | 0 | 0 |

| 24 | 235.1 ± 4.8 | 6.1 ± 0.5 | 152.3 ± 10.1 |

| 48 | 218.9 ± 5.5 | 12.6 ± 0.7 | 310.5 ± 15.8 |

| 72 | 201.3 ± 6.1 | 19.6 ± 1.1 | 485.2 ± 20.4 |

| 96 | 185.6 ± 5.9 | 25.9 ± 1.3 | 640.7 ± 25.3 |

| 120 | 170.2 ± 6.3 | 32.0 ± 1.5 | 795.1 ± 30.9 |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no gallstone dissolution | Gallstone has low cholesterol content or high matrix content. | Characterize stones before the experiment. Consider pre-treatment with agents that disrupt the matrix.[5] |

| Insufficient concentration of sodium hyodeoxycholate. | Increase the concentration of the bile salt in the dissolution medium. The absolute concentration of bile acid is a significant factor.[1] | |

| pH of the dissolution medium is not optimal. | Ensure the pH is maintained at the desired level (e.g., 7.4). The litholytic potency of bile salts can be pH-dependent.[6] | |

| High variability between replicates | Gallstones are not uniform in size, shape, or composition. | Use stones from the same patient or with very similar characteristics. Increase the number of replicates. |

| Inconsistent drying of gallstones before weighing. | Ensure a consistent and adequate drying time in a desiccator for all stones at all time points. | |

| Precipitation in the dissolution medium | The concentration of solubilized cholesterol has exceeded the saturation point of the micelles. | This can be an expected outcome, especially with hydrophilic bile salts like ursodeoxycholate, which can form liquid crystals.[2][10] Document this observation. |

| Temperature fluctuations. | Ensure the incubator/water bath maintains a stable temperature of 37°C. | |

| Inaccurate cholesterol quantification | Interference from components in the simulated bile. | Run appropriate blanks and controls. Ensure the standard curve is prepared in the same buffer as the samples. |

| Pipetting errors. | Use calibrated micropipettes and proper technique. |

References

-

Allen, M. J., Borody, T. J., Bugliosi, T. F., May, G. R., LaRusso, N. F., & Thistle, J. L. (1985). In Vitro Dissolution of Cholesterol Gallstones. A Study of Factors Influencing Rate and a Comparison of Solvents. Gastroenterology, 88(1 Pt 1), 122-125. [Link]

-

Bogardus, J. B. (1987). Dissolution of cholesterol gallstones in vitro. Gallstone matrix content and diameter, not cholesterol content, predict gallstone dissolution in monooctanoin. Gastroenterology, 93(3), 576-581. [Link]

-